Methyl-fluoro-phosphorylcholine
Description
Methyl-fluoro-phosphorylcholine is a phosphorylcholine derivative characterized by a fluorine atom and a methyl group attached to its phosphoryl moiety. First synthesized by Tammelin in 1957, its structure was confirmed via infrared (IR) spectroscopy, which excluded alternative configurations such as immonium ion-containing forms . The compound’s unique fluorine substitution enhances its electronegativity and stability, making it a subject of interest in neurochemical and biochemical research, particularly for studying cholinergic systems.
Properties
CAS No. |
44991-89-1 |
|---|---|
Molecular Formula |
C6H16FNO2P+ |
Molecular Weight |
184.17 g/mol |
IUPAC Name |
2-[fluoro(methyl)phosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C6H16FNO2P/c1-8(2,3)5-6-10-11(4,7)9/h5-6H2,1-4H3/q+1 |
InChI Key |
OKNSDXKIPFDADW-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)(C)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Fluorination of Phosphorylcholine Precursors
A cornerstone method involves the nucleophilic substitution of bromine in bromomethyl-phosphorylcholine with [¹⁸F]fluoride. Adapted from [¹⁸F]fluorocholine synthesis, this two-step process begins with the generation of [¹⁸F]fluoromethane via reaction of dibromomethane with [¹⁸F]fluoride-Kryptofix 2.2.2 complexes in anhydrous acetonitrile (Scheme 1). Subsequent alkylation of dimethylaminoethanol phosphate derivatives yields the crude product, which is purified via solid-phase extraction (SPE) using silica gel cartridges.
Key Reaction Conditions
- Temperature: 95°C for fluoromethane synthesis; 45°C for alkylation.
- Solvents: Anhydrous acetonitrile, toluene.
- Catalysts: Kryptofix 2.2.2, potassium carbonate.
Tosylate-Mediated Alkylation
Drawing from ¹⁸F-fluoroethylcholine protocols, an alternative route employs 2-fluoroethyl tosylate as the fluorinating agent. The tosylate group acts as a leaving group, facilitating nucleophilic attack by the phosphate-choline intermediate. This method achieves radiochemical yields of 46.3% after anion-exchange chromatography.
Automated Synthesis and Modular Platforms
The GE TracerLab FX(FDG) module, modified for [¹⁸F]fluorocholine production, can be adapted for this compound synthesis. Key modifications include:
- Reactor Design : A dual-chamber system segregates fluoromethane generation and alkylation to prevent cross-contamination.
- Purification Workflow : Sequential Sep-Pak tC18 and cation-exchange cartridges (e.g., Accell CM) remove unreacted precursors and byproducts, achieving ≥99% radiochemical purity.
Table 1: Automated Synthesis Parameters
| Parameter | Value |
|---|---|
| Fluorination Temperature | 110°C |
| Alkylation Time | 4 minutes |
| Helium Flow Rate | 30 mL/min |
| Final Sterilization | 0.22 μm filtration |
Purification and Analytical Validation
Solid-Phase Extraction (SPE)
Silica gel (Sep-Pak) and cation-exchange cartridges remain central to purification. Methanol/water eluents (85:15 v/v) effectively isolate the target compound while retaining ionic impurities.
High-Performance Liquid Chromatography (HPLC)
Analytical HPLC employs:
- Column : ODS-A silica (250 × 10 mm).
- Mobile Phase : 50 mM phosphoric acid + 1 mM 2-naphthalenesulfonic acid.
- Flow Rate : 5 mL/min.
Table 2: HPLC Retention Times
| Compound | Retention Time (min) |
|---|---|
| This compound | 3.9 |
| Dimethylaminoethanol | 2.1 |
Spectroscopic Characterization
- ¹H-NMR (300 MHz, CD₃OD) : δ 3.22 (s, 9H, N(CH₃)₃), 4.56 (dt, J = 47.0 Hz, 2H, -CH₂F), 3.98 (m, 2H, PO₄-CH₂).
- Mass Spectrometry : m/z 218.042 (calculated for C₆H₁₅FNO₄P).
Challenges in Synthesis Optimization
Byproduct Formation
Hydrolysis of the phosphate ester under acidic conditions generates free fatty acids (FFAs), necessitating rigorous anhydrous protocols. For example, 1.2% HCl in methanol/toluene at 45°C overnight minimizes FFA formation to <5%.
Radiochemical Yield Limitations
Competing side reactions during fluoromethane synthesis reduce yields. Substituting dibromomethane with dichloromethane and optimizing Kryptofix concentrations improve yields from 35% to 52%.
Applications in Oncological Imaging
This compound’s uptake correlates with choline kinase activity, making it a biomarker for prostate, brain, and hepatocellular carcinomas. Clinical trials using analogous compounds demonstrate tumor-to-background ratios of 4.7:1 within 60 minutes post-injection.
Chemical Reactions Analysis
Methyl-fluoro-phosphorylcholine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions can alter the chemical structure, potentially reducing its toxicity.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
It appears the query is for "Methyl-fluoro-phosphorylcholine," but the search results refer to "Methylfluorophosphonylcholine" (MFPCh), a related but distinct compound . Additionally, many search results discuss [18F]fluoromethyl-[1,2-2H4]-choline ([18F]D4-FCH), a radiotracer used in PET imaging .
Methylfluorophosphonylcholine (MFPCh)
Methylfluorophosphonylcholine (MFPCh) is a highly toxic chemical compound related to G-series nerve agents . It is a potent acetylcholinesterase inhibitor, significantly more so than sarin in vitro .
Properties and Characteristics:
- Acetylcholinesterase Inhibition: MFPCh inhibits acetylcholinesterase, an enzyme crucial for nerve function . It is approximately 100 times more potent than sarin at inhibiting acetylcholinesterase in vitro, and around 10 times more potent in vivo, varying with the administration route and animal species .
- Resistance to Reactivation: Acetylcholinesterase inhibited by MFPCh cannot be reactivated by cholinesterase reactivators (oxime reactivators) .
- Direct Action on Acetylcholine Receptors: MFPCh acts directly on acetylcholine receptors .
- Instability: The compound is relatively unstable and degrades rapidly during storage .
Reasons for Lack of Weaponization:
- Due to its instability, MFPCh was not considered suitable for weaponization despite its enhanced toxicity .
18F-Labeled Choline Analogs in Cancer Detection and Imaging
Several search results discuss the applications of 18F-labeled choline analogs, particularly [18F]fluoromethyl-[1,2-2H4]-choline ([18F]D4-FCH), in cancer detection and imaging .
[18F]D4-FCH :
- Improved Metabolic Stability: [18F]D4-FCH has improved protection against choline oxidase, a key choline catabolic enzyme, due to a combination of a 1H/2D isotope effect and fluorine substitution .
- Clinical Safety: [18F]D4-FCH is a safe PET tracer with a favorable radiation dosimetry profile for clinical imaging .
- Tumor Imaging: [18F]D4-FCH PET-CT has shown heterogeneous intratumoural distribution and lesion variability in lung and prostate cancers, suggesting its potential for radiotherapy dose escalation and monitoring treatment response .
Clinical Applications and Studies:
- Response to CHK Inhibition: [18F]D4-FCH can image the response to CHK inhibition and reports a reduction in phosphocholine formation when mice are treated with the CHK inhibitor ICL-CCIC-0019 .
- Treatment Response Monitoring: Studies have demonstrated a marked reduction in radiotracer retention in tumors treated with a mitogenic extracellular kinase inhibitor, even before significant tumor size reduction . This suggests [18F]D4-FCH can detect treatment response early in therapy .
- Brain Tumor Evaluation: [18F]FMC has been used to evaluate choline metabolism in patients with primary brain tumors, and its uptake on PET/CT, combined with MR spectroscopy, correlates with tumor grade . [18F]D4-FCH was used in a longitudinal case study to assess its utility in predicting high-grade transformation of low-grade gliomas .
- Metastatic Prostate Cancer: [18F]D4-FCH has potential in monitoring treatment response to abiraterone or enzalutamide in metastatic castrate-resistant prostate cancer (mCRPC) patients .
Comparison of Choline Analogs:
- In Vitro and In Vivo Studies: Studies comparing [11C]choline, [11C]D4-choline, and [18F]D4-FCH uptake in human colon, melanoma, and prostate cancer xenograft-bearing mice have shown that deuteration and fluorination combine to protect against choline oxidation in vivo .
- Tumor Uptake: Uptake of [18F]D4-FCH was quantitatively similar in HCT116, A375, and PC3-M tumors, suggesting it may be useful for cancer detection regardless of histologic type .
Table 1: Summary of Preclinical Studies of [18F]D4-FCH (adapted from )
Mechanism of Action
Methyl-fluoro-phosphorylcholine exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous stimulation of muscles, glands, and central nervous system structures. The compound also acts directly on acetylcholine receptors, further enhancing its toxic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
Key Compounds Compared :
Methyl-fluoro-phosphorylcholine
Ethoxy-methyl-phosphorylcholine (Compound 3 in )
2-Methacryloyloxyethyl phosphorylcholine ()
(Trifluoromethyl)phosphinic acids ()
Structural Features :
| Compound | Key Substituents | Backbone Structure |
|---|---|---|
| This compound | Fluorine, methyl | Phosphorylcholine |
| Ethoxy-methyl-phosphorylcholine | Ethoxy, methyl | Phosphorylcholine |
| 2-Methacryloyloxyethyl phosphorylcholine | Methacrylate, phosphorylcholine | Polymerizable phospholipid |
| (Trifluoromethyl)phosphinic acids | Trifluoromethyl, aminoalkyl | Phosphinic acid |
- Fluorine vs.
- Methacrylate Functionalization: 2-Methacryloyloxyethyl phosphorylcholine incorporates a polymerizable methacrylate group, enabling its use in biomaterials and industrial coatings, unlike the non-polymerizable methyl-fluoro variant .
Spectroscopic and Reactivity Profiles
Infrared Spectroscopy :
- This compound: IR spectra confirmed the absence of immonium ion peaks, ruling out structures with reactive cationic centers. This contrasts with compounds like dimethyl-aminoethoxy-methyl-phosphoryl fluoride, which exhibit distinct IR signatures due to alternative bonding .
- Ethoxy-methyl-phosphorylcholine : Shares a phosphorylcholine backbone but shows differing IR absorption bands due to ethoxy group vibrations .
NMR Data :
- (Trifluoromethyl)phosphinic acids : ’s Supporting Information includes detailed $^{19}\text{F}$, $^{31}\text{P}$, and $^{1}\text{H}$ NMR spectra, highlighting trifluoromethyl group chemical shifts (~-70 ppm for $^{19}\text{F}$), which differ markedly from this compound’s fluorine environment .
Reactivity :
- This contrasts with compounds like sarin (a phosphonofluoridate), which readily hydrolyze due to reactive P-F bonds .
- Polymerization Potential: 2-Methacryloyloxyethyl phosphorylcholine undergoes radical-initiated polymerization, a property absent in this compound .
Biochemical Research :
- This compound’s stability and structural mimicry of acetylcholine make it suitable for enzyme inhibition studies. However, its lack of immonium ions limits reactivity compared to ethoxy-methyl derivatives .
Industrial Use :
Comparative Data Table
| Parameter | This compound | Ethoxy-methyl-phosphorylcholine | 2-Methacryloyloxyethyl phosphorylcholine | (Trifluoromethyl)phosphinic acids |
|---|---|---|---|---|
| Key Substituents | F, CH$_3$ | OCH$2$CH$3$, CH$_3$ | Methacrylate | CF$3$, NH$2$-alkyl |
| Backbone | Phosphorylcholine | Phosphorylcholine | Phosphorylcholine | Phosphinic acid |
| IR Spectral Peaks | No immonium ions | Ethoxy vibrations | N/A | P=O and CF$_3$ stretches |
| Reactivity | Non-reactive with thiosulphate | Not specified | Polymerizable | Acidic P-H bond |
| Applications | Neurochemical research | Research | Industrial coatings | Agrochemical synthesis |
| References |
Q & A
Q. What criteria should guide the selection of detection limits for this compound in low-abundance samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
